Acetic acid;1,2,2-triethoxyethanol
Description
Chemical Structure and Nomenclature The compound "Acetic acid;1,2,2-triethoxyethanol" is likely a formulation involving acetic acid and 1,2,2-triethoxyethanol. Based on nomenclature conventions, the semicolon may denote a mixture or a salt. However, structural analysis suggests it could also represent an ester derivative where acetic acid is esterified with 1,2,2-triethoxyethanol. The latter interpretation aligns with glycol ether acetates, a class of solvents widely used in coatings, inks, and cleaning agents.
Hypothetical Structure If the compound is an ester, its structure would be 1,2,2-triethoxyethyl acetate, formed by the esterification of acetic acid with 1,2,2-triethoxyethanol. This would imply a branched ethoxy-substituted ethanol backbone. However, the name "1,2,2-triethoxyethanol" is unconventional; a more standard glycol ether nomenclature would suggest 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether) as the parent alcohol. Its acetate derivative, diethylene glycol monoethyl ether acetate (CAS 112-15-2), is a known solvent with the structure CH₃COO(CH₂CH₂O)₂CH₂CH₃.
Properties
CAS No. |
103410-71-5 |
|---|---|
Molecular Formula |
C10H22O6 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
acetic acid;1,2,2-triethoxyethanol |
InChI |
InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
HQGZZHGPPGEPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)OCC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Comparison with Similar Compounds
Research Findings and Data Gaps
Metabolism and Toxicity Glycol ether acetates are metabolized to their corresponding alcohols and acetic acid. For example, diethylene glycol monoethyl ether acetate hydrolyzes to diethylene glycol monoethyl ether, which is further oxidized . Chronic exposure to ethylene glycol ethers is linked to hematotoxicity and reproductive effects, but diethylene glycol derivatives exhibit lower bioaccumulation .
Environmental Impact Glycol ether acetates are generally biodegradable but may persist in anaerobic conditions. No ecotoxicity data are available for 1,2,2-triethoxyethanol derivatives .
Synthetic Pathways
- Glycol ether acetates are synthesized via esterification of glycol ethers with acetic anhydride or acetyl chloride .
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